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Physical and chemical properties of 13-Dehydroxyindaconitine

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Compound of Interest

Compound Name: 13-Dehydroxyindaconitine

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In-Depth Technical Guide to 13-Dehydroxyindaconitine

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid naturally occurring in plants of the Aconitum genus, notably Aconitum kusnezoffii. This document provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature. It includes a summary of its known biological activities, particularly its antioxidant, anti-inflammatory, and anticancer effects. Detailed (though currently incomplete in the public domain) spectral data and a general outline of its isolation are presented. Furthermore, this guide illustrates the hypothesized signaling pathways through which **13-**

Dehydroxyindaconitine exerts its biological effects, providing a foundation for further research and drug development.

Physical and Chemical Properties

13-Dehydroxyindaconitine is a complex diterpenoid alkaloid. While specific experimental data for some physical properties like melting and boiling points are not readily available in publicly accessible literature, its fundamental chemical properties have been characterized.

Table 1: Physical and Chemical Properties of 13-Dehydroxyindaconitine



Property	Value	Source
Molecular Formula	C34H47NO9	[1][2]
Molecular Weight	613.74 g/mol	[1]
CAS Number	77757-14-3	[2]
Appearance	Not specified in available literature	
Melting Point	Not specified in available literature	_
Boiling Point	Not specified in available literature	
Solubility	Soluble in organic solvents like ethanol and methanol.	[1]
Storage Temperature	Powder: -20°C	[2]

Spectral Data

The structural elucidation of complex natural products like **13-Dehydroxyindaconitine** heavily relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While a complete, published dataset for **13-Dehydroxyindaconitine** is not available, the following represents the types of data expected and, where possible, provides analogous data from the closely related compound, indaconitine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the carbon-hydrogen framework of the molecule.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Related Aconitine-type Alkaloid (Indaconitine)

Note: This data is for the closely related compound indaconitine and is provided for illustrative purposes. Specific shifts for **13-Dehydroxyindaconitine** may vary.



Atom/Group	¹H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
N-ethyl (CH₃)	1.05 (t, J = 7.32 Hz)	13.3 (q)
N-ethyl (CH ₂)	2.45, 2.50 (m)	49.1 (t)
Methoxyls	3.14, 3.23, 3.30 (s)	56.0 (q), 57.3 (q), 58.9 (q)
Acetoxyl (CH₃)	1.35 (s)	21.5 (q)
Acetoxyl (C=O)	-	170.0 (s)
Benzoyl (aromatic)	7.45-8.05 (m)	128.4-132.8
Benzoyl (C=O)	-	166.5 (s)

Data compiled from published research on indaconitine.[1]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula. Fragmentation patterns in MS/MS experiments provide information about the molecule's substituents. For aconitine-type alkaloids, characteristic neutral losses include those of methanol (CH₃OH) and acetic acid (CH₃COOH).[1]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify functional groups present in the molecule. For **13- Dehydroxyindaconitine**, characteristic absorption bands would be expected for hydroxyl (-OH), carbonyl (C=O from ester and acetyl groups), and carbon-oxygen (C-O) bonds.

Experimental Protocols Isolation and Purification of 13-Dehydroxyindaconitine

The general procedure for isolating **13-Dehydroxyindaconitine** from its natural source, Aconitum kusnezoffii, involves solvent extraction followed by chromatographic purification.

General Workflow:

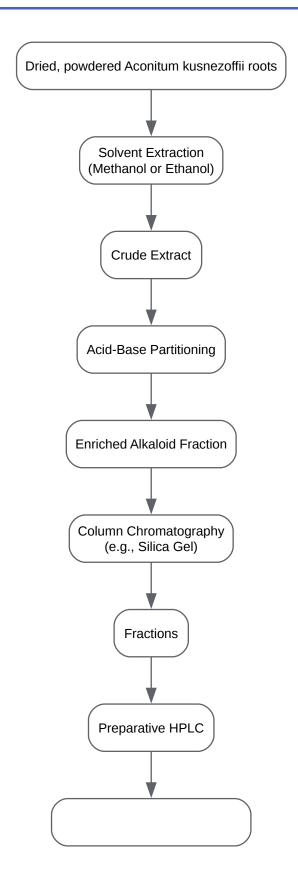
Foundational & Exploratory





- Plant Material Preparation: The roots of Aconitum kusnezoffii are collected, dried, and ground into a fine powder.[1]
- Extraction: The powdered plant material is subjected to extraction with an organic solvent, typically methanol or ethanol, to obtain a crude extract.[1]
- Acid-Base Extraction: To selectively separate the alkaloids, an acid-base extraction technique is often employed. The crude extract is dissolved in an acidic aqueous solution, and then the pH is raised to liberate the free alkaloid bases. These are then extracted with an immiscible organic solvent.
- Chromatographic Purification: The enriched alkaloid fraction is then subjected to one or more
 chromatographic steps to isolate 13-Dehydroxyindaconitine. This typically involves column
 chromatography on silica gel or alumina, followed by preparative High-Performance Liquid
 Chromatography (HPLC) for final purification.[1]





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Figure 1. General workflow for the isolation of 13-Dehydroxyindaconitine.



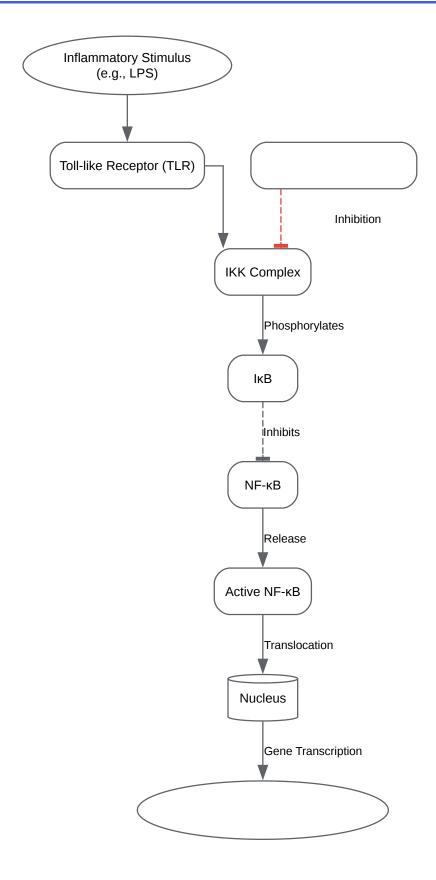
Biological Activities and Signaling Pathways

13-Dehydroxyindaconitine has been reported to exhibit several biological activities, primarily antioxidant, anti-inflammatory, and anticancer effects.[1]

Anti-inflammatory Activity

The anti-inflammatory effects of **13-Dehydroxyindaconitine** are attributed to its ability to inhibit the production of pro-inflammatory cytokines.[1] This is often mediated through the inhibition of key inflammatory signaling pathways such as the NF-kB pathway.





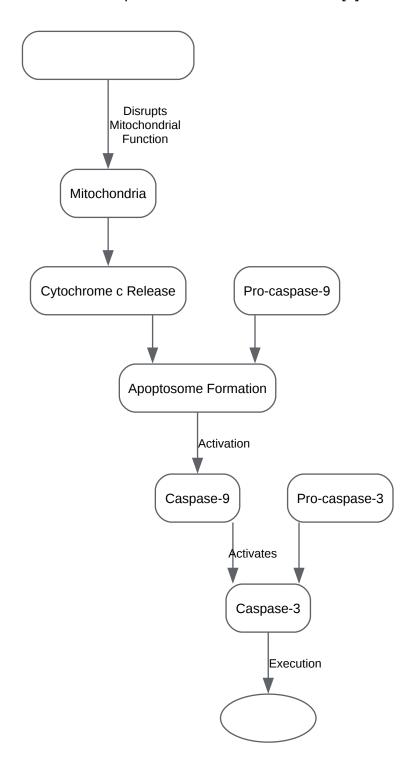
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Figure 2. Hypothesized anti-inflammatory signaling pathway of **13-Dehydroxyindaconitine**.



Anticancer Activity

The anticancer properties of **13-Dehydroxyindaconitine** are linked to its ability to induce apoptosis (programmed cell death) in cancer cells. This is thought to occur through the activation of caspases and the disruption of mitochondrial function.[1]





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Figure 3. Hypothesized apoptosis signaling pathway of **13-Dehydroxyindaconitine**.

Conclusion

13-Dehydroxyindaconitine is a promising natural product with demonstrated antioxidant, anti-inflammatory, and anticancer activities. While its basic chemical identity is established, there is a clear need for further research to fully characterize its physical properties and to elucidate the precise molecular mechanisms underlying its biological effects. The information and diagrams presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related diterpenoid alkaloids. Further studies are warranted to obtain detailed spectral data, develop optimized isolation protocols, and to validate and expand upon the hypothesized signaling pathways.

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References

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